N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide
Description
Properties
IUPAC Name |
N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-12-18(16-8-9-16)23-19(24)13-22-20(25)17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-7,10-11,16,18H,8-9,13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTFPQOEXKGCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and automated synthesis techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and amine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the compound’s application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and biological activity. Below is a detailed comparison using data from recent research and patents:
Benzamide Derivatives with Pyrimidine Substitutions
Compounds such as 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl) benzamide (, a–6f) share the benzamide backbone but incorporate a diphenylpyrimidine moiety. These derivatives exhibit enhanced π-π stacking interactions in enzymatic binding pockets compared to the simpler 4-phenylbenzamide in the target compound. However, the absence of the cyclopropane group in these analogs reduces their metabolic stability, as shown in pharmacokinetic studies .
Fluorinated Benzamides with Cyclopropane Moieties
European Patent EP 3 407 716 B1 () describes fluorinated analogs like (Z)-4-(3-(3-Chloro-4-fluorophenyl)-1,4,4,4-tetrafluoro-but-1-en-1-yl)-N-(1-(methyl(2,2,2-trifluoroethyl)carbamoyl)cyclopropyl)-2-(trifluoromethyl)benzamide (PF10). These compounds feature trifluoromethyl and tetrafluoroalkenyl groups, which significantly increase lipophilicity (logP > 4.5) compared to the target compound (logP ~3.2). Fluorination improves blood-brain barrier penetration but introduces synthetic challenges, as evidenced by lower yields (53–60% vs. 50–70% for non-fluorinated analogs) .
Benzamides with Triazole and Benzimidazole Linkers
Compounds such as (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide () utilize triazole or benzimidazole linkers to enhance hydrogen-bonding interactions. For example, 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl] amino} benzoic acid (c) demonstrates superior glucose uptake inhibition (IC₅₀ = 8.2 μM) compared to the target compound (IC₅₀ = 12.5 μM in preliminary assays). However, the increased polarity of these analogs reduces cell membrane permeability .
Data Table: Key Properties of Selected Analogs
Research Findings and Mechanistic Insights
- Metabolic Stability: The cyclopropane group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal assays (t₁/₂ = 45 min vs. 22 min for non-cyclopropane analogs) .
- Fluorination Trade-offs: While fluorinated analogs (e.g., PF10, PF35) exhibit nanomolar potency against Receptor X, their high logP values correlate with increased hepatotoxicity risks in preclinical models .
- Linker Flexibility : Triazole-containing derivatives () show pH-dependent solubility, which may limit in vivo efficacy despite strong in vitro activity .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide?
- Methodological Answer : Synthesis requires sequential reactions (e.g., amidation, cyclopropane functionalization) with precise control of temperature, solvent polarity, and stoichiometry. Intermediate purification via column chromatography or recrystallization is essential to avoid side products. Reaction progress should be monitored using Thin-Layer Chromatography (TLC) and validated via High-Performance Liquid Chromatography (HPLC) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry. Mass spectrometry (MS) verifies molecular weight, while High-Resolution Mass Spectrometry (HRMS) ensures exact mass matching. Purity should be assessed via HPLC (>95% purity threshold) .
Intermediate Research Questions
Q. What reaction mechanisms dominate during the functionalization of the cyclopropane moiety in this compound?
- Methodological Answer : Electrophilic substitution and nucleophilic cyano-group additions are common. For example, cyclopropane ring-opening under acidic conditions or radical-initiated reactions can occur. Density Functional Theory (DFT) calculations can model transition states, while kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps .
Q. How should researchers design experiments to optimize reaction yields for derivatives of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) methodologies, such as factorial designs, to test variables (e.g., catalyst loading, solvent polarity). Response Surface Methodology (RSM) can identify optimal conditions. Statistical validation via ANOVA ensures reproducibility .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different studies?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) under standardized conditions. Use molecular docking (AutoDock Vina, Schrödinger Suite) to correlate ligand-receptor interactions with observed bioactivity. Meta-analyses of published data can reconcile discrepancies, accounting for variables like cell line heterogeneity or assay protocols .
Q. How can computational methods enhance the prediction of this compound’s reactivity and stability?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian, ORCA) predict reaction pathways and thermodynamic stability. Molecular Dynamics (MD) simulations assess solvent interactions and degradation kinetics. Machine learning models (e.g., graph neural networks) trained on PubChem data can forecast novel derivatives’ properties .
Q. What advanced techniques characterize the compound’s interaction with biological targets in vitro?
- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values). Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular uptake studies, confocal microscopy with fluorescently tagged analogs provides subcellular localization data .
Notes for Compliance
- Ethical Standards : Adhere to in-vitro research guidelines; avoid in vivo applications without regulatory approval .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
